molecular formula C13H8Cl2O B12987791 2,4-Dichloro-[1,1'-biphenyl]-3-carbaldehyde

2,4-Dichloro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12987791
M. Wt: 251.10 g/mol
InChI Key: NWLFRCUGHJYJRO-UHFFFAOYSA-N
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Description

2,4-Dichloro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of chlorine atoms attached to a biphenyl structure. This specific compound has two chlorine atoms at the 2 and 4 positions and an aldehyde group at the 3 position on the biphenyl ring. Polychlorinated biphenyls have been widely studied due to their environmental persistence and potential health effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-[1,1’-biphenyl]-3-carbaldehyde typically involves the chlorination of biphenyl followed by formylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The resulting dichlorobiphenyl is then subjected to a formylation reaction using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

Scientific Research Applications

2,4-Dichloro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor and its impact on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with cellular components. It is known to inhibit the expression of the core circadian component PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1. This interaction affects the circadian rhythm and various physiological processes regulated by the circadian clock .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobiphenyl: Lacks the aldehyde group but shares the dichlorobiphenyl structure.

    2,4’-Dichlorobiphenyl: Similar structure with chlorine atoms at different positions.

    4,4’-Dichlorobiphenyl: Chlorine atoms at the 4 positions on both rings.

Uniqueness

The aldehyde group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H8Cl2O

Molecular Weight

251.10 g/mol

IUPAC Name

2,6-dichloro-3-phenylbenzaldehyde

InChI

InChI=1S/C13H8Cl2O/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H

InChI Key

NWLFRCUGHJYJRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)C=O)Cl

Origin of Product

United States

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